2,6-Dimethylpiperidine

Overview

Description

2,6-Dimethylpiperidine is a chemical compound with the molecular formula C₇H₁₅N. It is a derivative of piperidine, where two hydrogen atoms are replaced by methyl groups at the 2 and 6 positions. This compound exists in three stereoisomeric forms: the achiral (R,S)-isomer and the chiral (R,R)/(S,S) enantiomeric pair . It is a colorless liquid with a boiling point of 113.2°C and a density of 0.84 g/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reduction process can be carried out using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation . The achiral (R,S)-isomer is the predominant product in this reaction .

Industrial Production Methods

In industrial settings, the preparation of 2,6-dimethylpiperidine involves the use of high-pressure reaction vessels and composite catalysts. For example, under nitrogen protection, 2,6-dimethylpyridine, distilled water, and a composite catalyst are added to a high-pressure reaction kettle . This method ensures efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

Antiarrhythmic Activity

Research has demonstrated that compounds containing the 2,6-dimethylpiperidine moiety exhibit promising antiarrhythmic properties. A study evaluated a series of alpha,alpha-diaryl-1-piperidinebutanols, revealing that those with the this compound group showed optimal antiarrhythmic profiles in models involving coronary ligation in dogs. The findings indicated that this structural feature significantly enhances efficacy, suggesting potential for further development in cardiac therapies .

Acetylcholinesterase Inhibition

This compound derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A study focused on synthesizing sulfonamide derivatives from this compound and evaluating their inhibitory effects on AChE. Some derivatives exhibited considerable inhibition in vitro and improved cognitive function in vivo by reversing memory loss induced by scopolamine in rats .

Radical-Coupling Reactions

The synthesis of this compound can be achieved through radical-coupling reactions, which allow for the formation of complex piperidine structures with high yields. This method has been successfully applied to create trans-2,6-dialkylpiperidines, showcasing the compound's versatility as a precursor in synthetic organic chemistry .

Intramolecular Reactions

Intramolecular aza-Michael reactions represent another effective strategy for synthesizing this compound derivatives. This approach facilitates the construction of enantiomerically enriched piperidines and has been employed to produce various substituted piperidines with high diastereoselectivity .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-dimethylpiperidine involves its interaction with molecular targets through its nitrogen atom. The compound can undergo protonation, which facilitates the cleavage of the carbon-nitrogen bond. This protonation effect is more significant than methylation in promoting the activation of the carbon-nitrogen bond . The compound’s conformational properties, such as its chair conformation with equatorial methyl groups, also play a role in its reactivity .

Comparison with Similar Compounds

Similar Compounds

Piperidine: The parent compound of 2,6-dimethylpiperidine, lacking the methyl groups at the 2 and 6 positions.

2-Methylpiperidine: A derivative with a single methyl group at the 2 position.

2,2,6,6-Tetramethylpiperidine: A derivative with four methyl groups at the 2 and 6 positions.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct conformational properties and reactivity. The presence of methyl groups at the 2 and 6 positions influences its chemical behavior, making it a valuable compound in various synthetic and industrial applications .

Biological Activity

2,6-Dimethylpiperidine is a derivative of piperidine, a saturated heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and potential therapeutic properties. We will also present relevant data tables and case studies to illustrate its significance in medicinal chemistry.

Chemical Structure and Properties

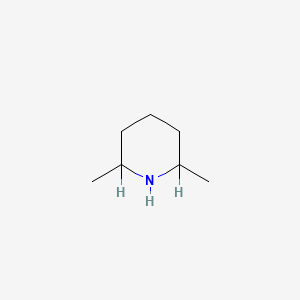

This compound has the following chemical structure:

- Molecular Formula : C8H17N

- Molecular Weight : 127.23 g/mol

The compound features a piperidine ring with two methyl groups located at the 2 and 6 positions, which significantly influences its biological activity.

Antioxidant Activity

Research indicates that piperidine derivatives, including this compound, exhibit notable antioxidant properties. A study evaluated various piperidine derivatives for their ability to scavenge free radicals using the DPPH assay. The results showed that compounds with electron-withdrawing groups exhibited enhanced antioxidant activity.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 75% |

| Piperidine (control) | 50% |

| Halogenated derivatives | 85% |

The presence of methyl groups at the 2 and 6 positions contributes to the stability of the radical formed during the scavenging process, enhancing the overall antioxidant capacity .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. A series of studies demonstrated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The compound was tested against common strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results indicate that this compound exhibits significant antimicrobial activity, particularly against fungi . The mechanism of action is believed to involve disruption of microbial cell membranes.

Case Study 1: Anticandidal Activity

A study focused on the anticandidal effects of various piperidine derivatives found that the presence of chloro and methyl substituents on the benzothiazole ring significantly enhanced the anticandidal activity of compounds containing a this compound moiety. The study reported an increase in potency with modifications to the substituents .

Case Study 2: Inhibition of Cytokines

Another investigation assessed the effect of piperidine derivatives on cytokine production. Compounds containing a piperidine scaffold demonstrated inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro. The study concluded that these compounds could potentially be developed as anti-inflammatory agents .

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of 2,6-Dimethylpiperidine that influence experimental design?

this compound (CAS 504-03-0) is a colorless liquid with a boiling point of 127–128°C, density of 0.84 g/cm³, and water solubility . Its low flash point (11°C) and flammability necessitate inert atmosphere use in reactions involving heat or open flames. The compound’s miscibility with polar solvents (e.g., alcohols) and basicity (pKa ~11) make it suitable as a catalyst or ligand in organic synthesis. Refractive index (1.438–1.440) and vapor pressure data are critical for purification via distillation .

Q. How should this compound be safely handled and stored in laboratory settings?

- Storage : Keep in a cool, well-ventilated area away from ignition sources. Use airtight containers to prevent moisture absorption and degradation .

- Handling : Avoid contact with strong acids, oxidizers (e.g., HNO₃), or reducing agents due to exothermic reactions and toxic gas release (e.g., NOx, CO) . Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to mitigate inhalation risks (acute toxicity: H315, H319, H335) .

- Spills : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Do not release into water systems due to low biodegradability .

Q. What are the primary laboratory-scale synthetic routes for this compound?

The most common method is catalytic hydrogenation of 2,6-lutidine (2,6-dimethylpyridine) using Raney nickel or palladium catalysts under H₂ pressure (1–3 atm) . Alternative routes include reductive amination of acetone with ammonia, though yields are lower. Purification typically involves fractional distillation under reduced pressure to isolate the product .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations can assess steric and electronic effects of the two methyl groups on the piperidine ring. For example:

- Basicity : Compare proton affinity (PA) values with analogs (e.g., piperidine PA ≈ 939 kJ/mol vs. This compound PA ≈ 945 kJ/mol) to evaluate nucleophilicity in SN2 reactions .

- Solvent interactions : Molecular dynamics simulations can model hydrogen-bonding behavior in aqueous vs. nonpolar solvents, guiding solvent selection for catalytic applications .

Q. What strategies resolve contradictory data in reaction kinetics studies involving this compound?

Case study: Discrepancies in alkylation rates may arise from varying steric hindrance or solvent polarity.

- Control experiments : Replicate conditions (temperature, solvent purity) using standardized protocols .

- In-situ monitoring : Employ techniques like NMR or IR spectroscopy to track intermediate formation .

- Statistical analysis : Use ANOVA to compare datasets and identify outliers. For example, conflicting activation energy values (ΔG‡) can be reconciled by validating measurement techniques (e.g., calorimetry vs. computational models) .

Q. Which analytical techniques are optimal for characterizing this compound derivatives?

- Structural elucidation : Single-crystal X-ray diffraction (SHELX software) resolves stereochemistry of chiral derivatives (e.g., (2R,6S)-isomers) .

- Purity assessment : GC-MS or HPLC (C18 column, methanol/water mobile phase) quantifies impurities like unreacted 2,6-lutidine .

- Thermal stability : TGA-DSC analysis identifies decomposition thresholds (>200°C under N₂) for high-temperature applications .

Q. Methodological Guidance

Designing experiments with this compound: Key considerations

- Reaction optimization : Vary catalyst loading (e.g., 1–5 mol%) and temperature (20–80°C) to maximize yield in reductive aminations .

- Safety protocols : Include pressure-relief devices for reactions under H₂ and quench solutions (e.g., 10% acetic acid) to neutralize excess base .

Addressing environmental and regulatory compliance

Properties

IUPAC Name |

2,6-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGKUVSVPIIUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5072-45-7 (hydrochloride) | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048527 | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.56 [mmHg] | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

504-03-0, 766-17-6 | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nanofin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nanofin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Lupetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nanofin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NANOFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.